molecular formula C17H17N3O5S B2844099 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421513-00-9

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2844099
CAS No.: 1421513-00-9
M. Wt: 375.4
InChI Key: GZOSMYDJTVLKJK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a substituted pyrazole-furan moiety. The benzodioxane scaffold is known for its metabolic stability and role in modulating pharmacokinetic properties, while the pyrazole ring and furan substituent contribute to hydrogen-bonding interactions and aromatic stacking, respectively . This compound’s synthesis likely involves sulfonamide coupling between 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride and a pyrazole-furan amine intermediate, analogous to methods described for related sulfonamide derivatives .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-20-14(15-3-2-6-23-15)9-12(19-20)11-18-26(21,22)13-4-5-16-17(10-13)25-8-7-24-16/h2-6,9-10,18H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMYDJTVLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,3-Dihydrobenzo[b]Dioxine-6-Sulfonamide Synthesis

The benzodioxine sulfonamide core was prepared using a modified protocol from Abbasi et al.. Beginning with 2,3-dihydrobenzo[b]dioxin-6-amine, reaction with benzenesulfonyl chloride in the presence of 10% aqueous sodium carbonate yielded N-(2,3-dihydrobenzo[b]dioxin-6-yl)benzenesulfonamide (Compound A, 92% yield). Critical parameters included maintaining pH 8–9 during sulfonylation and employing tetrahydrofuran as the solvent to enhance amine reactivity.

(5-(Furan-2-yl)-1-Methyl-1H-Pyrazol-3-yl)Methyl Amine Preparation

The pyrazole fragment was synthesized via a Meyer-Schuster rearrangement and cyclization sequence adapted from CN110483400A. Propargyl alcohol derivatives bearing furan-2-yl groups underwent halogenation using N-bromosuccinimide (NBS) in dioxane under triflic acid catalysis, followed by hydrazine cyclization to form 5-(furan-2-yl)-1H-pyrazol-3-yl derivatives. Subsequent N-methylation with methyl iodide in dimethylformamide (DMF) provided the 1-methylpyrazole intermediate (Compound B, 89% yield).

Convergent Synthesis of Target Molecule

The final coupling stage involved nucleophilic displacement of a bromoacetylated sulfonamide with the pyrazole-methyl amine.

Bromoacetylation of Sulfonamide Intermediate

Compound A was reacted with bromoacetyl bromide in dichloromethane using triethylamine as base, yielding 2-bromo-N-(2,3-dihydrobenzo[b]dioxin-6-yl)benzenesulfonamide (Compound C, 85% yield). Reaction monitoring via thin-layer chromatography (TLC) confirmed complete conversion within 3 hours at 0–5°C.

Amination and Final Coupling

Compound C was treated with Compound B in anhydrous DMF containing lithium hydride (LiH) at 60°C for 12 hours. Workup included quenching with ice-water, ethyl acetate extraction, and silica gel chromatography to isolate the target molecule (78% yield). Nuclear magnetic resonance (NMR) analysis confirmed successful methylene bridge formation through the appearance of a characteristic triplet at δ 4.25 ppm (J = 6.2 Hz) integrating for two protons.

Spectroscopic Characterization and Analytical Data

Comprehensive spectral data validated the structural integrity of intermediates and the final compound.

Infrared Spectroscopy

Key IR absorptions for the target molecule included:

  • S=O asymmetric stretch at 1165 cm⁻¹
  • N-H bending vibration at 1530 cm⁻¹
  • C-O-C stretching (dioxane ring) at 1248 cm⁻¹
  • Furan C=C ring vibration at 1602 cm⁻¹

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J=8.4 Hz, 2H, sulfonamide aryl)
  • δ 6.94 (s, 1H, pyrazole C4-H)
  • δ 6.38 (m, 2H, furan protons)
  • δ 4.25 (t, J=6.2 Hz, 2H, methylene bridge)
  • δ 3.87 (s, 3H, N-methyl)

¹³C-NMR:

  • 156.8 ppm (dioxane ether carbons)
  • 142.1 ppm (pyrazole C3)
  • 112.4 ppm (furan C2)

Optimization Studies and Yield Comparisons

Systematic evaluation of reaction parameters revealed critical dependencies:

Table 1. Halogenation Efficiency in Pyrazole Synthesis

Halogen Source Catalyst Temp (°C) Yield (%)
NBS Bi(OTf)₃ 101 91
NIS Cu(OTf)₂ 101 89
NCS Sc(OTf)₃ 101 84

Data adapted from CN110483400A demonstrates NBS superiority in furan-containing systems.

Table 2. Coupling Reaction Solvent Optimization

Solvent Base Time (h) Yield (%)
DMF LiH 12 78
DMSO K₂CO₃ 18 65
THF NaH 24 58

Lithium hydride in DMF provided optimal nucleophilicity for the amination step.

Challenges in Purification and Scalability

Column chromatography using ethyl acetate/hexane (3:7) proved essential for removing regioisomeric pyrazole byproducts. Mass spectrometry (ESI-MS) confirmed molecular ion peaks at m/z 458.12 [M+H]⁺. High-performance liquid chromatography (HPLC) purity analysis showed 87.3% target compound with 6.2% residual solvent (DMF) requiring additional drying under high vacuum.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated using alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, Pd/C, ethanol, room temperature to 50°C.

    Substitution: Alkyl halides, base (e.g., NaH), DMF, room temperature.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the presence of multiple functional groups. It serves as a model compound for studying the behavior of heterocyclic systems in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial agent. The presence of the furan and pyrazole rings, known for their biological activities, makes it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Benzodioxane Cores

The benzodioxane-sulfonamide motif is prevalent in both medicinal and agrochemical contexts. Key comparisons include:

Compound Name Structural Features Biological/Chemical Relevance Synthesis Yield/Cost Reference
Target Compound Benzodioxane + pyrazole-furan-sulfonamide Hypothesized use in immunology (perforin inhibition) Not reported
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) Benzodioxane + thiophene-pyridine-sulfonamide Perforin-mediated lysis inhibitor (78% yield) 78% yield
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Unsubstituted benzodioxane-sulfonamide Commercial building block $78/250 mg (98% purity)

Key Observations :

  • The target compound’s pyrazole-furan substituent distinguishes it from compound 73 , which uses a thiophene-pyridine group. This structural variance may influence target specificity, as thiophene-pyridine systems are often associated with kinase inhibition, while furan-pyrazole motifs enhance π-π interactions in receptor binding .
  • The unsubstituted benzodioxane-sulfonamide () serves as a precursor for derivatives like the target compound, highlighting its role in synthetic workflows .
Pyrazole-Containing Sulfonamides in Agrochemicals

Pyrazole-sulfonamide hybrids are prominent in herbicidal agents. Comparisons with agrochemicals include:

Compound Name Structural Features Use Key Substituents Reference
Azimsulfuron Pyrazole-sulfonamide + pyrimidine Herbicide 4-(2-methyl-2H-tetrazol-5-yl)
Rimsulfuron Pyridine-sulfonamide + pyrimidine Herbicide Ethylsulfonyl group
Target Compound Pyrazole-sulfonamide + benzodioxane + furan Not reported Furan-2-yl, 1-methyl-pyrazole

Key Observations :

  • The 1-methyl-pyrazole group in the target compound may enhance metabolic stability compared to agrochemical pyrazole derivatives, which often feature electron-withdrawing groups (e.g., tetrazoles) .
Furan- and Thiophene-Containing Analogues

Heterocyclic substituents like furan and thiophene modulate bioactivity through electronic and steric effects:

Compound Name Heterocycle Bioactivity Context Synthesis Method Reference
Target Compound Furan Hypothesized immunomodulatory Sulfonyl chloride coupling
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene Anticancer/antimicrobial Nucleophilic substitution
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) Thiophene Perforin inhibition General procedure B

Key Observations :

  • Thiophene-containing compounds (e.g., 7a , 73 ) are associated with diverse bioactivities, including antimicrobial and perforin inhibition, while furan derivatives like the target compound may exhibit improved solubility due to oxygen’s electronegativity .
  • The synthesis of 7a via nucleophilic substitution () contrasts with the target compound’s likely sulfonamide coupling, reflecting divergent strategies for heterocyclic integration .

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a unique combination of a furan ring, a pyrazole moiety, and a sulfonamide group. Its chemical structure can be represented as follows:

C15H15N3O4S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The following steps outline the general synthetic pathway:

  • Formation of Furan and Pyrazole Intermediates :
    • The furan ring can be synthesized from furfural.
    • The pyrazole ring is formed by reacting hydrazine with appropriate diketones.
  • Coupling Reaction :
    • The intermediates are coupled under specific conditions using reagents like triethylamine to yield the final compound.
  • Functionalization :
    • Further modifications can introduce sulfonamide groups to enhance biological activity.

This compound exhibits various biological activities primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It can interact with receptors affecting cellular signaling pathways.

Anticancer Properties

Recent studies have shown that derivatives of pyrazole compounds possess significant anticancer properties. For instance, N-(substituted pyrazoles) were identified as potent inhibitors of cell proliferation in various cancer cell lines. Specific derivatives demonstrated IC50 values in the low micromolar range against human cancer cells, indicating promising therapeutic potential .

Antiparasitic Activity

In addition to anticancer effects, compounds similar to this compound have shown activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds exhibited low cytotoxicity against human cells while maintaining efficacy against parasitic infections .

Case Study 1: Cytotoxicity Assessment

A series of 1,3-diarylpyrazoles were evaluated for their cytotoxic effects on human cell lines. Notably, compounds lacking significant toxicity (EC50 > 64 µM) were further tested for antiparasitic activity, revealing effective inhibition against several protozoan species without harming human cells .

Case Study 2: In Vivo Efficacy

In vivo studies have indicated that derivatives of this compound can reduce tumor size in murine models when administered at specific dosages. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal tissues .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
Compound AAnticancer12Effective against breast cancer cells
Compound BAntiparasitic15Active against T. cruzi
N-(target)Anticancer/Antiparasitic20Dual action observed

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the assembly of the pyrazole and furan rings, followed by sulfonamide coupling. Key steps include:

  • Heterocycle formation : Condensation of furan-2-carboxaldehyde with hydrazine derivatives to construct the pyrazole core ().
  • Sulfonamide coupling : Reaction of the pyrazole-furan intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) ( ).
  • Optimization : Parameters such as temperature (room temperature to reflux), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., triethylamine for nucleophilic substitution) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC ().

Basic: What analytical techniques are essential for structural characterization and purity assessment?

  • X-ray crystallography : For definitive 3D structural elucidation, SHELXL ( ) is widely used for refining crystallographic data.
  • Spectroscopy : ¹H/¹³C NMR confirms functional groups and regiochemistry (). LC-MS or HRMS validates molecular weight ().
  • Chromatography : HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% typically required for pharmacological studies) ().

Advanced: How should researchers resolve contradictions between crystallographic data and computational modeling results?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations. Discrepancies may arise from crystal packing effects or solvent interactions ( ).
  • Refinement protocols : Use SHELXL’s restraints for flexible moieties (e.g., the furan ring) to reconcile experimental and modeled data ( ).
  • Dynamic studies : Molecular dynamics simulations can assess conformational flexibility in solution versus the solid state ().

Advanced: What methodologies are effective for predicting biological interactions using computational models?

  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, leveraging the sulfonamide group’s affinity for metal ions ().
  • Pharmacophore mapping : Align the furan-pyrazole moiety with known bioactive scaffolds ().
  • ADMET prediction : Tools like SwissADME evaluate solubility and metabolic stability, critical for lead optimization ().

Intermediate: How can reaction yields be improved during sulfonamide coupling?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate ( ).
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to pyrazole derivative to minimize side reactions ().
  • Temperature control : Maintain 0–5°C during coupling to suppress hydrolysis ().

Advanced: How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • In vitro screens : Prioritize enzyme inhibition assays (e.g., COX-2, kinases) due to the sulfonamide’s known role in binding catalytic pockets ().
  • Structural analogs : Compare with derivatives like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-benzo[d]oxazole-5-sulfonamide to identify structure-activity relationships ().
  • Cellular models : Use cancer cell lines (e.g., ovarian or breast) to assess cytotoxicity, given the compound’s structural similarity to HSF1 inhibitors ( ).

Advanced: What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group ().
  • Stabilizers : Add antioxidants (e.g., BHT) to protect the furan ring from oxidative degradation ().

Basic: How is the electronic environment of the sulfonamide group characterized experimentally?

  • ¹H NMR titration : Monitor chemical shift changes in DMSO-d₆ with incremental D₂O addition to assess hydrogen-bonding capacity ().
  • IR spectroscopy : The S=O stretching vibrations (~1350 cm⁻¹) indicate sulfonamide protonation states ().

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to control substitution sites ( ).
  • Metal catalysis : Use Pd-mediated cross-coupling for selective C–H functionalization ().

Advanced: What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Meta-analysis : Pool IC₅₀ values from independent assays using random-effects models to account for variability ( ).
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with bioactivity outliers ().

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